molecular formula C11H13N3O4S B12781809 Thymidine, 3'-deoxy-3'-isothiocyanato- CAS No. 130945-07-2

Thymidine, 3'-deoxy-3'-isothiocyanato-

Cat. No.: B12781809
CAS No.: 130945-07-2
M. Wt: 283.31 g/mol
InChI Key: JFVVYUNTFDTCEH-DJLDLDEBSA-N
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Description

Significance of Nucleoside Analogues in Chemical Biology Research

Nucleoside analogues are a cornerstone of chemical biology research, primarily due to their ability to act as molecular probes and therapeutic agents. nih.gov These synthetic compounds can be designed to interfere with specific biological pathways, such as viral replication or the proliferation of cancer cells. mdpi.com For instance, by mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains by polymerases. However, due to their modified structure, they often act as chain terminators, halting the replication process. This mechanism is the basis for the action of many antiviral drugs. clinpgx.org

Furthermore, nucleoside analogues are instrumental in studying the function of enzymes involved in nucleic acid metabolism. They can act as inhibitors or alternative substrates for enzymes like kinases, providing valuable information about their active sites and catalytic mechanisms. The strategic placement of modifications also allows for the investigation of nucleic acid structure and its interactions with proteins.

Overview of 3'-Modified Deoxynucleosides in Academic Inquiry

The 3'-position of the deoxyribose sugar in a nucleoside is a critical site for the extension of a DNA strand, as it contains the hydroxyl group necessary for forming the phosphodiester bond with the next nucleotide. Consequently, modifications at this position have been a major focus of academic and pharmaceutical research.

The replacement of the 3'-hydroxyl group with other functionalities has led to the development of a wide array of potent biological agents. A classic example is 3'-azido-3'-deoxythymidine (AZT), an anti-HIV drug, where the 3'-hydroxyl is replaced by an azido (B1232118) group. clinpgx.org This modification prevents the formation of the phosphodiester linkage, thereby terminating viral DNA synthesis. Similarly, the introduction of a 3'-amino group has been shown to create superior substrates for the nonenzymatic copying of nucleic acid templates. nih.govrsc.org

Research into 3'-modified deoxynucleosides continues to be a vibrant area, with scientists exploring a diverse range of substituents to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these molecules. nih.gov

Specific Research Focus: Thymidine (B127349), 3'-deoxy-3'-isothiocyanato- and Related Isothiocyanate Derivatives

Within the broad class of 3'-modified nucleosides, those bearing an isothiocyanate (-N=C=S) group represent a unique area of investigation. The isothiocyanate functional group is known for its diverse biological activities, including antimicrobial and anticancer properties, and its ability to react with biological nucleophiles. rsc.org

While specific research literature detailing the synthesis and applications of Thymidine, 3'-deoxy-3'-isothiocyanato- is limited, the study of related compounds provides valuable insights. For instance, research has been conducted on the synthesis of (3'S)-Isothiocyanato-3'-C-vinyl-3'-deoxyuridine, indicating an interest in introducing the isothiocyanate moiety at the 3'-position of nucleosides. researchgate.net

The synthesis of such a compound would likely involve the conversion of a precursor, such as 3'-amino-3'-deoxythymidine (B22303), to the corresponding isothiocyanate. General methods for synthesizing isothiocyanates from primary amines are well-established and often utilize reagents like thiophosgene (B130339) or carbon disulfide. rsc.org

The potential research applications of 3'-deoxy-3'-isothiocyanato-thymidine are intriguing. The reactive isothiocyanate group could be used to covalently label enzymes or other proteins that bind to thymidine or its analogues. This could be a powerful tool for identifying and characterizing the binding partners of nucleosides within a cell. Furthermore, given the known biological activities of isothiocyanates, this nucleoside analogue could be investigated for its own potential as an antiviral or anticancer agent.

The study of related 3'-isocyano (-N≡C) derivatives, such as 3'-isocyano-3'-deoxythymidine, has been reported, although this particular compound did not show significant anti-HIV activity. This highlights the importance of the specific functional group at the 3'-position in determining biological effect.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130945-07-2

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isothiocyanatooxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-7(12-5-19)8(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1

InChI Key

JFVVYUNTFDTCEH-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=C=S

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=C=S

Origin of Product

United States

Synthetic Methodologies for Thymidine, 3 Deoxy 3 Isothiocyanato and Analogues

Strategies for 3'-Deoxygenation and Introduction of the Isothiocyanate Moiety

The journey from the natural nucleoside, thymidine (B127349), to its 3'-isothiocyanato derivative requires the initial conversion of the 3'-hydroxyl group into a reactive intermediate that can be readily displaced.

The 3'-hydroxyl group of a nucleoside is not inherently reactive enough to be directly replaced. Therefore, it must first be converted into a good leaving group. This is typically achieved by protecting other reactive sites on the nucleoside, such as the 5'-hydroxyl group, often with a bulky protecting group like 4,4'-dimethoxytrityl (DMT), and then activating the 3'-hydroxyl.

Common methods for this activation include:

Sulfonylation: The hydroxyl group is reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction forms a 3'-O-sulfonate ester (a tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to various functional groups with inversion of stereochemistry. For instance, reacting the 3'-hydroxyl group with an azide (B81097) source like hydrazoic acid (HN₃) under Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) can directly yield a 3'-azido precursor. nih.gov

Halogenation: While less common for this specific transformation due to potential side reactions, converting the alcohol to a halide (e.g., an iodide) is another strategy to create a leaving group.

A critical challenge in these steps is achieving regioselectivity, ensuring that only the 3'-hydroxyl group reacts when the 5'-hydroxyl is also present, necessitating the use of protecting group strategies. ffame.org

Once the 3'-position is activated, a nucleophilic substitution reaction, typically an Sₙ2 reaction, is employed to introduce a nitrogen-containing functional group that will serve as the immediate precursor to the isothiocyanate. The direct use of an isothiocyanate anion as a nucleophile is generally not favored due to its reactivity and potential for side reactions.

The more common and controlled approach involves a two-step sequence:

Introduction of an Azide: Sodium azide (NaN₃) is a highly effective nucleophile for displacing 3'-sulfonate esters. This reaction proceeds with the expected inversion of configuration at the 3'-carbon, leading to the formation of 3'-azido-3'-deoxythymidine. nih.gov This azido-derivative is a stable and key intermediate.

Introduction of an Amine: Alternatively, the 3'-azido group can be reduced to a 3'-amino group, or other methods can be used to introduce the amine directly. The resulting 3'-amino-3'-deoxythymidine (B22303) is another crucial precursor for isothiocyanate synthesis. rsc.org

These substitution reactions are foundational for creating the necessary C-N bond at the 3'-position, paving the way for the final functional group transformation.

General Synthetic Routes for 3'-Isothiocyanato-Nucleosides and Related Isocyano Derivatives

The conversion of the stable 3'-azido or 3'-amino precursors into the final isothiocyanate product requires specific reagents designed for this transformation.

The conversion of an azide to an isothiocyanate is most famously achieved through the Staudinger/aza-Wittig tandem reaction . nih.govnih.gov This reliable method involves two sequential steps in a one-pot procedure:

Staudinger Reaction: The 3'-azido-3'-deoxythymidine intermediate is treated with a phosphine (B1218219), typically triphenylphosphine (PPh₃). The phosphine attacks the terminal nitrogen of the azide, leading to the elimination of nitrogen gas (N₂) and the formation of a phosphazene or iminophosphorane intermediate.

Aza-Wittig Reaction: This intermediate is not isolated but is reacted in situ with carbon disulfide (CS₂). The iminophosphorane attacks the carbon of CS₂, triggering a cascade that results in the formation of the 3'-isothiocyanate group and triphenylphosphine sulfide (B99878) as a byproduct.

This tandem reaction is highly efficient and provides excellent yields for a wide range of substrates, including complex molecules like nucleosides. nih.gov

Table 1: Synthesis of Isothiocyanate from Azide Precursor

StepReactant 1Reactant 2Key IntermediateProduct
1. Staudinger Ligation3'-Azido-3'-deoxythymidineTriphenylphosphine (PPh₃)3'-Triphenylphosphoranylideneamino-3'-deoxythymidine-
2. Aza-Wittig ReactionIntermediate from Step 1Carbon Disulfide (CS₂)-Thymidine, 3'-deoxy-3'-isothiocyanato-

Synthesis from 3'-Amino Precursors utilizing Isothiocyanate Reagents

The conversion of a primary amine, such as 3'-amino-3'-deoxythymidine, to an isothiocyanate is a cornerstone of organic synthesis with several well-established methods. chemrxiv.orgrsc.org The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions.

Common reagents and methods include:

Carbon Disulfide (CS₂): The amine reacts with CS₂ in the presence of a base (like triethylamine) to form a dithiocarbamate (B8719985) salt intermediate. This salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. rsc.orgorganic-chemistry.org

Thiophosgene (B130339) (CSCl₂): This is a highly reactive and effective reagent for converting primary amines to isothiocyanates. However, its high toxicity and volatility have led to the development of safer alternatives. google.com

Thiocarbonyl Transfer Reagents: Reagents such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or phenyl chlorothionoformate serve as safer and more manageable alternatives to thiophosgene. organic-chemistry.org They react with the amine to form a thiourea-like intermediate which then eliminates to give the desired isothiocyanate.

Table 2: Comparison of Reagents for Converting 3'-Amino-Thymidine to 3'-Isothiocyanato-Thymidine

Reagent ClassSpecific ReagentKey Features/ConditionsReference
Thiocarbonyl SourceCarbon Disulfide (CS₂) + Desulfurizing Agent (e.g., Tosyl Chloride)Two-step, one-pot procedure; forms dithiocarbamate intermediate; high yields. nih.govorganic-chemistry.org
Thiophosgene AnalogueThiophosgene (CSCl₂)Highly efficient but also highly toxic and requires careful handling. google.com
Thiocarbonyl Transfer1,1'-Thiocarbonyldiimidazole (TCDI)Milder, safer alternative to thiophosgene; good for sensitive substrates. organic-chemistry.org
Thiocarbonyl TransferPhenyl ChlorothionoformateVersatile reagent, can be used in one-pot or two-step processes. organic-chemistry.org

Structural Modifications and Derivatization at Other Positions

While the primary focus is on the 3'-position, modifications at other sites of the thymidine molecule can be performed to create a diverse library of analogues. nih.govresearchgate.net These modifications are typically planned in conjunction with the main synthetic route to ensure compatibility with the reagents used.

5'-Position: The 5'-hydroxyl group is a common site for modification. It can be phosphorylated to create nucleotide analogues or conjugated to other molecules, such as lipids or polyethylene (B3416737) glycol, to alter solubility and bioavailability. nih.gov These modifications are usually performed after the sensitive 3'-isothiocyanate group has been installed or on a precursor where the 3'-position is protected.

Sugar Ring: Other modifications to the sugar moiety, such as the introduction of fluorine at the 2'-position or the use of L-configuration sugars, can dramatically influence the molecule's conformation and biological activity. nih.gov

Thymine (B56734) Base: The thymine base itself can be modified. For example, halogenation (e.g., with fluorine or bromine) at the 5-position is a well-known strategy in the development of antiviral and anticancer nucleoside analogues. researchgate.net

These derivatizations are crucial for fine-tuning the pharmacological profile of the parent compound, although care must be taken to avoid unwanted reactions with the electrophilic isothiocyanate group once it has been formed.

Modifications to the Nucleobase Moiety

The synthesis of thymidine analogues often involves modifications to the pyrimidine (B1678525) base to alter the molecule's properties. While the core structure of Thymidine, 3'-deoxy-3'-isothiocyanato- features a standard thymine base, research into related nucleosides demonstrates a variety of possible base modifications. These alterations can enhance therapeutic potential, serve as biochemical probes, or improve stability. mdpi.com

One significant modification involves the introduction of a sulfur atom. For instance, the synthesis of 3′-amino-3′-deoxy-2-thio-thymidine involves the replacement of the oxygen atom at the C2 position of the thymine ring with sulfur. rsc.org This thiolation has been shown to increase the rate of nonenzymatic template copying by fivefold compared to its non-thiolated counterpart, highlighting the influence of nucleobase modification on reactivity. rsc.org

Other common modifications explored in the broader context of nucleoside chemistry include halogenation and methylation. horizondiscovery.commdpi.com The introduction of a bromine atom at the 5-position of the uracil (B121893) ring (to form 5-bromo-uridine) is used to stabilize base-pairing interactions and to investigate nucleic acid structures through X-ray diffraction and NMR. horizondiscovery.com Similarly, methylation, such as in 5-methyl-cytidine, can enhance the stability of DNA or RNA duplexes. horizondiscovery.com Post-synthetic modification is a key strategy, allowing for the introduction of a wide array of functional groups into the nucleobase structure after the main oligonucleotide chain has been assembled. mdpi.com Selenium derivatization is another advanced technique, where selenium atoms are incorporated into the nucleobase to aid in X-ray crystallographic studies by providing strong phasing power. nih.gov

These examples underscore that while the primary focus may be on the 3'-substituent, the nucleobase itself is a viable target for chemical alteration to fine-tune the molecule's characteristics.

Modifications to the Sugar Moiety Beyond the 3'-Position

In the synthesis of Thymidine, 3'-deoxy-3'-isothiocyanato-, the defining feature is the isothiocyanate group at the 3'-position of the deoxyribose sugar. However, modifications at other positions of the sugar ring, particularly the 5'-position, are crucial for the synthetic process and for creating diverse analogues.

The most common modification at the 5'-position is the introduction of a protecting group. This is a temporary chemical moiety added to prevent the 5'-hydroxyl group from participating in unwanted side reactions during the synthesis of the 3'-modified analogue. A widely used protecting group is the dimethoxytrityl (DMT) group. nih.govnih.gov For example, the synthesis of 3'-thioamido-modified thymidines starts with 3'-deoxy-5'-O-(4,4'-dimethoxytrityl)-protected precursors. nih.gov This large, acid-labile group allows for efficient purification and is typically removed in the final stages of synthesis. nih.gov

Silyl (B83357) ethers are another class of protecting groups used for the 5'-hydroxyl group. Research has shown that protecting the 5'-OH of thymidine with a silyl group, in addition to protecting the 3'-OH, facilitates the thermolytic cleavage of the glycosidic bond, which is a key step in preparing certain synthetic intermediates like furanoid glycals. researchgate.net

Beyond protecting groups, permanent modifications at the 5'-position have also been explored to create analogues with different biological profiles. The synthesis of 3',5'-diamino-3',5'-dideoxythymidine, for example, involves converting the 5'-hydroxyl group into an amino group. nih.gov This modification drastically alters the molecule's properties, demonstrating how changes beyond the 3'-position can have profound effects. nih.gov

Anomeric Configuration Studies in Synthesis

The stereochemistry of the glycosidic bond, which connects the nucleobase to the sugar, is a critical aspect of nucleoside synthesis. This bond can exist in two orientations, designated as beta (β) and alpha (α). In naturally occurring DNA, including thymidine, the β-anomer is present. wikipedia.org Therefore, synthetic methodologies are typically designed to selectively produce the β-anomer.

Control over the anomeric configuration is often achieved by the choice of reactants and reaction conditions. researchgate.net During N-glycosidation reactions, where the nucleobase is coupled to the sugar, the use of a C2-positioned stereodirecting group on the sugar can favor the formation of the desired β-anomer through neighboring group participation. mdpi.com However, in the synthesis of 3'-deoxy analogues, such a group may be absent, making stereocontrol more challenging.

Studies have investigated how different conditions affect the anomeric ratio (α:β). For instance, treating thymidine analogues with iodine monochloride can lead to anomerization, producing a mixture of α- and β-anomers, as well as pyranoside isomers. nih.gov In other synthetic approaches, the ratio of anomers can be influenced by the choice of nucleobase and reaction temperature. mdpi.com For example, the N-glycosidation of a dideoxysugar with thymine might yield a 1:1 ratio of α:β anomers, which can be shifted to 1:3 by adjusting the reaction conditions. mdpi.com

The synthesis of oligonucleotides containing the non-natural α-anomers has also been explored. nih.gov These studies are important for understanding the structural and functional differences between natural and synthetic nucleic acids and for developing novel therapeutic agents. nih.gov

Methodologies for Purification and Spectroscopic Characterization in Research

The successful synthesis of Thymidine, 3'-deoxy-3'-isothiocyanato- and its analogues is contingent upon robust methods for purification and structural verification. Following the chemical reactions, the crude product is typically a mixture containing the target compound, unreacted starting materials, by-products, and residual reagents.

Purification Techniques A multi-step purification process is standard. After synthesis, which is often performed on a solid support, the modified oligonucleotide is cleaved from the support and deprotected. nih.gov The initial purification of the resulting crude mixture is frequently accomplished using column chromatography on silica (B1680970) gel. nih.gov This technique separates compounds based on their differential adsorption to the silica stationary phase.

For more precise separation and purification, especially for closely related isomers or anomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC offers superior resolution and is essential for obtaining highly pure samples required for biological testing and detailed structural analysis.

Purification MethodDescriptionCommon Application
Silica Gel Column Chromatography Separates compounds based on polarity. The crude mixture is passed through a column packed with silica gel, and different compounds elute at different rates.Initial cleanup of crude reaction mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC) A high-pressure version of column chromatography that provides much higher resolution for separating complex mixtures.Final purification, separation of isomers (e.g., α/β anomers), and purity assessment. nih.gov
Thin-Layer Chromatography (TLC) A quick and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.govReaction monitoring and preliminary separation analysis. nih.gov

Spectroscopic Characterization Once purified, the identity and structure of the synthesized compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of nucleoside analogues. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, HSQC, HMBC) experiments are used to assign all proton and carbon signals, confirming the connectivity of atoms and the stereochemistry, including the anomeric configuration. nih.govnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) provides a very precise mass measurement, which helps to definitively establish the molecular formula. nih.gov

Characterization MethodInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including atom connectivity (¹H, ¹³C), and stereochemistry (e.g., anomeric configuration). nih.govnih.gov
Mass Spectrometry (MS/HR-MS) Determines the molecular weight and elemental composition of the compound. nih.gov
UV-Vis Spectrophotometry Measures the absorption of ultraviolet and visible light, which is characteristic of the nucleobase and can be used for quantification. nih.gov
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, S=C=N).

Together, these purification and characterization methodologies ensure that the synthesized thymidine analogues are of high purity and that their chemical structures are correctly identified, which is a prerequisite for any subsequent biological or medicinal evaluation.

Computational and in Silico Approaches in Research of Thymidine Isothiocyanate Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov This method is instrumental in understanding how thymidine (B127349) isothiocyanate derivatives might interact with biological targets, such as enzymes or receptors, at the molecular level.

The binding of a ligand, such as a thymidine isothiocyanate derivative, to its receptor is governed by a series of non-covalent interactions within the receptor's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For isothiocyanate derivatives, studies have shown that specific amino acid residues within the binding site are crucial for stable binding. For example, in studies on isothiocyanates targeting cyclooxygenase (COX) enzymes, key interactions were observed with residues such as Tyrosine, Tryptophan, Phenylalanine, Valine, and Serine. rsc.orgnih.gov

In the context of thymidine derivatives targeting bacterial or viral enzymes, modifications to the hydroxyl groups, such as the introduction of the isothiocyanate moiety at the 3' position, can significantly alter these interactions. researchgate.net The isothiocyanate group, with its unique electronic and steric properties, can form distinct hydrogen bonds or hydrophobic contacts that are not possible for the parent thymidine molecule. Analysis of the binding pocket reveals which residues are in proximity to the ligand, allowing for the identification of key interactions that stabilize the ligand-receptor complex.

Table 1: Example of Key Amino Acid Interactions for Isothiocyanate Derivatives in a Target Binding Pocket

Interaction Type Key Amino Acid Residues Contributing Moiety of Ligand
Hydrogen Bonding Ser530, Tyr385 Isothiocyanate group, Carbonyl groups of thymine (B56734)
Hydrophobic/π-π Stacking Trp387, Phe518, Val523 Thymine ring, Deoxyribose sugar

This table is illustrative, based on typical interactions observed for isothiocyanate and nucleoside derivatives in various protein targets.

Molecular docking simulations generate multiple possible binding poses (modes) of a ligand within a receptor's active site and assign a score to each pose, which reflects its predicted binding affinity. rsc.org The scoring function estimates the free energy of binding, with lower energy values typically indicating a more stable and favorable interaction. By comparing the docking scores of different thymidine isothiocyanate derivatives, researchers can predict their relative affinities for a specific target. nih.gov

This predictive power is invaluable for prioritizing which compounds to synthesize and test in vitro. For instance, a derivative showing a significantly lower binding energy compared to a reference compound would be considered a high-priority candidate for further development. Furthermore, analyzing the top-ranked binding modes provides a static 3D model of the ligand-receptor complex, offering a structural hypothesis for the molecule's mechanism of action. rsc.orgresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netmdpi.com These methods provide a deeper understanding of the intrinsic reactivity, stability, and intermolecular interaction potential of thymidine isothiocyanate derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.netyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For Thymidine, 3'-deoxy-3'-isothiocyanato-, the HOMO is expected to be distributed over the electron-rich regions, such as the pyrimidine (B1678525) ring and the sulfur atom of the isothiocyanate group. The LUMO would likely be located over the π-system of the pyrimidine and the N=C=S moiety. Quantum calculations can precisely map these orbitals and determine the energy gap, allowing for a quantitative assessment of the molecule's reactivity, which can be correlated with its biological activity. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters for a Thymidine Derivative

Parameter Description Typical Value (Arbitrary Units) Implication
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV Electron-donating capability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV Electron-accepting capability

Values are for illustrative purposes to demonstrate the concept.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen, nitrogen, and sulfur. These sites are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate an electron deficiency, usually around hydrogen atoms, and are prone to nucleophilic attack. For Thymidine, 3'-deoxy-3'-isothiocyanato-, the MEP map would highlight the carbonyl oxygens, the nitrogen atoms of the pyrimidine ring, and the sulfur atom as primary sites for hydrogen bonding and other electrostatic interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies utilizing Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov Computational methods are pivotal in modern SAR studies, enabling the systematic evaluation of how structural modifications affect target binding and electronic properties.

By creating a virtual library of Thymidine, 3'-deoxy-3'-isothiocyanato- analogs with modifications at various positions (e.g., on the thymine ring or by changing the isothiocyanate to other functional groups), researchers can perform high-throughput computational screening. researchgate.net For each analog, molecular docking simulations can predict binding affinity, while quantum chemical calculations can determine key electronic parameters like the HOMO-LUMO gap and MEP. nih.govresearchgate.net

The resulting data can be used to build a quantitative structure-activity relationship (QSAR) model. This model mathematically correlates the structural or physicochemical properties of the compounds with their predicted biological activity. Such models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding drug design efforts to create more potent and selective derivatives. mdpi.com For example, a computational SAR study might reveal that adding an electron-withdrawing group to the thymine ring increases the predicted binding affinity, making that a promising strategy for optimization.

Table 3: List of Compounds Mentioned

Compound Name
Thymidine, 3'-deoxy-3'-isothiocyanato-
Thymidine
3'-Deoxythymidine
Thymidine 3'-monophosphate
Sulforaphane
3-pyridyl-isothiocyanate
Curcumin
Fascaplysin
5-fluorouracil
Cisplatin

Homology Modeling for Prediction of Enzyme Inhibitor Interactions

In the quest to understand the therapeutic potential of novel compounds, computational methods serve as a powerful tool to predict and analyze their interactions with biological targets. Homology modeling, a prominent in silico technique, is particularly valuable when the three-dimensional (3D) structure of a target enzyme has not been experimentally determined. This method constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein, the "template." For derivatives of thymidine, such as Thymidine, 3'-deoxy-3'-isothiocyanato-, this approach can elucidate the molecular basis of their inhibitory action on relevant enzymes, guiding further drug design and optimization.

The process of homology modeling for predicting the interaction between a thymidine isothiocyanate derivative and a target enzyme, for which no experimental structure exists, generally follows a standardized procedure. This begins with the identification of a suitable template structure from protein databases. The quality of the resulting model is heavily dependent on the degree of sequence identity between the target and template proteins. Once a template is selected, the amino acid sequence of the target enzyme is aligned with the template sequence. Specialized software is then used to build the 3D model of the target enzyme by copying the coordinates of the backbone atoms from the template and modeling the differing side chains.

With a validated 3D model of the enzyme, molecular docking simulations can be performed to predict the binding mode and affinity of Thymidine, 3'-deoxy-3'-isothiocyanato- within the enzyme's active site. These simulations explore various possible conformations of the ligand within the binding pocket and calculate a scoring function to estimate the binding energy. This provides insights into the key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the inhibitor.

To further refine the understanding of the enzyme-inhibitor complex, molecular dynamics (MD) simulations can be applied. MD simulations model the atomic-level movements and conformational changes of the protein-ligand system over time, providing a more dynamic and realistic view of the binding stability and interactions. These simulations can help to confirm the stability of the docked pose and identify subtle but important interactions that may not be apparent from static docking studies alone.

A hypothetical study on the interaction of Thymidine, 3'-deoxy-3'-isothiocyanato- with a putative kinase target, for which a homology model was built, could yield data such as that presented in the tables below.

Table 1: Validation Parameters of the Homology Model

ParameterValueInterpretation
Sequence Identity with Template 45%Indicates a good quality model is likely.
Ramachandran Plot (Favored Region) 96.5%Suggests a high-quality model with good stereochemistry.
Overall Quality Factor 92.1A high score indicating a reliable model structure.

Table 2: Predicted Binding Affinity and Key Interactions of Thymidine, 3'-deoxy-3'-isothiocyanato- with the Homology Model

LigandDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic Contacts)
Thymidine, 3'-deoxy-3'-isothiocyanato- -8.2Tyr158, Asp210Val85, Leu145, Ala198
Reference Inhibitor -7.5Ser160, Asp210Val85, Ile130

The data illustrates that Thymidine, 3'-deoxy-3'-isothiocyanato- is predicted to have a strong binding affinity for the modeled enzyme, potentially stronger than a known reference inhibitor. The specific amino acid residues identified as forming key interactions with the isothiocyanate derivative provide a roadmap for designing future analogues with improved potency and selectivity. For instance, modifications to the thymidine scaffold could be made to enhance the interactions with the identified residues in the binding pocket.

In Vitro Investigations of Biological Activities and Mechanisms

Evaluation of Antimicrobial Activity In Vitro

The antimicrobial potential of this compound has been assessed against a variety of bacterial strains. Isothiocyanates, as a chemical class, are known for their antimicrobial properties. nih.gov

Studies on thymidine (B127349) derivatives have shown varied efficacy against bacteria. For instance, the related compound 3'-azido-3'-deoxythymidine (AZT) has demonstrated potent bactericidal activity, particularly against many Gram-negative bacteria from the Enterobacteriaceae family, including Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. nih.gov However, AZT showed no significant activity against Gram-positive bacteria or Pseudomonas aeruginosa. nih.gov

Conversely, research into other modified thymidine derivatives indicates that some can possess broad-spectrum activity. researchgate.net Specifically, certain acyl derivatives of thymidine have shown potent activity against both human and fungal pathogens. researchgate.net The isothiocyanate functional group is known to exhibit antimicrobial activity against a range of microbes. nih.gov While direct and comprehensive testing data for Thymidine, 3'-deoxy-3'-isothiocyanato- against a wide panel of bacteria is still emerging, the known activities of its constituent parts suggest a potential for antibacterial effects, particularly against Gram-negative strains.

Table 1: Antimicrobial Activity of Related Thymidine Derivatives

Compound Bacterial Type Activity Level Source
3'-Azido-3'-deoxythymidine (AZT) Gram-negative (Enterobacteriaceae) Potent nih.gov
3'-Azido-3'-deoxythymidine (AZT) Gram-positive No activity nih.gov

The proposed mechanisms of antimicrobial action for Thymidine, 3'-deoxy-3'-isothiocyanato- are inferred from studies on related nucleoside analogues and isothiocyanates. For thymidine analogues like AZT, the primary mechanism is the inhibition of DNA synthesis. nih.gov This occurs after the compound is phosphorylated within the bacterial cell to its triphosphate form, which then acts as a DNA chain terminator during replication. nih.gov The formation of highly elongated bacterial cells following treatment is consistent with the inhibition of DNA synthesis. nih.gov

Isothiocyanates exert their antimicrobial effects through several mechanisms, including the disruption of bacterial membrane integrity and the inhibition of essential enzymes by interacting with their sulfhydryl groups. nih.gov For example, some isothiocyanates can inhibit enzymes like thioredoxin reductase. nih.gov Therefore, it is hypothesized that Thymidine, 3'-deoxy-3'-isothiocyanato- may have a dual mechanism of action, involving both the termination of DNA chains and the disruption of cellular protein function and membrane integrity.

Assessment of Antiviral Activity In Vitro

Nucleoside analogues are a cornerstone of antiviral therapy, and derivatives of thymidine have been extensively studied for their effects on a range of viruses.

Research has highlighted the potential of thymidine derivatives against coronaviruses like SARS-CoV. Molecular docking studies have suggested that modified thymidine derivatives can bind to key viral proteins. researchgate.net Furthermore, related compounds such as 5′-Arylchalcogeno-3-aminothymidine derivatives have been shown to inhibit the replication of SARS-CoV-2 in Vero E6 and Calu-3 cell lines. mdpi.com For instance, certain organoselenium derivatives in this class exhibited EC₅₀ values below 3.0 µM in Vero E6 cells. mdpi.com

The antiviral activity of nucleoside analogues also extends to flaviviruses. Studies have shown that flaviviruses are highly susceptible to inhibitors of thymidine synthesis pathways. nih.gov Although this points to an indirect mechanism, it underscores the importance of thymidine metabolism in the viral life cycle. Direct-acting antiviral activity has been observed with other 3'-modified nucleosides, such as 3′-deoxy-3′-fluoroadenosine, which effectively inhibits the replication of flaviviruses like Zika virus, West Nile virus, and tick-borne encephalitis virus in cell culture. nih.gov This suggests that a 3'-isothiocyanato modification on a thymidine scaffold could also interfere with flavivirus replication.

Table 2: In Vitro Antiviral Activity of Related Nucleoside Analogues

Compound Class Virus Cell Line Key Finding Source
5′-Arylchalcogeno-3-aminothymidines SARS-CoV-2 Vero E6, Calu-3 Inhibition of viral replication with EC₅₀ < 3.0 µM for some derivatives. mdpi.com
3′-deoxy-3′-fluoroadenosine Flaviviruses (Zika, West Nile) PS, HBCA Potent, broad-spectrum inhibition of viral replication. nih.gov

The primary targets for many antiviral nucleoside analogues are viral polymerases. For retroviruses like HIV, 3'-azido-3'-deoxythymidine triphosphate acts as a potent inhibitor of the reverse transcriptase enzyme. nih.gov In the context of coronaviruses, AZT has also been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com The mechanism often involves the incorporation of the analogue into the growing nucleic acid chain, leading to premature termination.

Beyond polymerases, other viral enzymes are also potential targets. Molecular docking studies have investigated the binding of designed thymidine derivatives to the SARS-CoV main protease (Mpro or 3CLpro), a crucial enzyme for viral polyprotein processing. researchgate.net These in silico analyses revealed that certain derivatives could fit into the enzyme's active site, suggesting a potential inhibitory interaction. researchgate.net While specific studies on the inhibition of viral methyltransferases by Thymidine, 3'-deoxy-3'-isothiocyanato- are not widely available, the broad reactivity of the isothiocyanate group makes interactions with various viral proteins plausible.

Enzyme Inhibition Studies In Vitro

The inhibitory activity of Thymidine, 3'-deoxy-3'-isothiocyanato- and its analogues extends to cellular enzymes, which can be relevant to both its therapeutic action and potential side effects. The parent compound, 3'-azido-3'-deoxythymidine (AZT), is a competitive inhibitor of thymidine phosphorylation in isolated mitochondria, a process catalyzed by thymidine kinase 2. nih.gov This inhibition can lead to a depletion of mitochondrial TTP stores. The inhibition constant (Ki) for AZT in rat heart and liver mitochondria was found to be 10.6 µM and 14.0 µM, respectively. nih.gov

Another related compound, Thymidine 3',5'-disphosphate, has been identified as a selective inhibitor of the enzyme staphylococcal nuclease and tudor domain containing 1 (SND1). medchemexpress.com Given the reactivity of the isothiocyanate moiety, it is conceivable that Thymidine, 3'-deoxy-3'-isothiocyanato- could act as an inhibitor for a variety of enzymes, particularly those with reactive cysteine residues in their active sites.

Table 3: Enzyme Inhibition by Related Thymidine Derivatives

Compound Enzyme Target Inhibition Type Ki / IC₅₀ Source
3'-Azido-3'-deoxythymidine (AZT) Thymidine Kinase 2 (Mitochondrial) Competitive Ki = 10.6-14.0 µM nih.gov
Thymidine 3',5'-disphosphate Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) Selective Inhibitor Not specified medchemexpress.com

Cellular Uptake and Transport Mechanisms of Modified Nucleosides In Vitro

The entry of nucleoside analogs into cells is a critical determinant of their biological activity and is primarily mediated by specific transporter proteins.

The transport of thymidine and its analogs across the cell membrane is predominantly carried out by human equilibrative nucleoside transporters (hENTs), particularly hENT1 and hENT2. nih.govnih.govsnmjournals.org Studies on thymidine and its analog 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) have shown that their transport is largely dependent on hENT1. nih.govnih.govsnmjournals.orgsnmjournals.org The expression levels of hENT1 have been observed to increase in proliferating cells, leading to a higher rate of uptake for its substrates. nih.govnih.govsnmjournals.org

While direct studies on the transport of 3'-deoxy-3'-isothiocyanato-thymidine are not available, it is highly probable that its cellular uptake would also be mediated by hENTs. The structural similarity to thymidine suggests that it would be recognized by these transporters. However, the bulky and chemically reactive isothiocyanate group might influence its affinity for and the rate of transport by hENT1 and hENT2. It is also possible that a portion of its uptake could occur via passive diffusion, a mechanism that contributes to the transport of some modified nucleosides like FLT. nih.govnih.govsnmjournals.org

Once inside the cell, the accumulation of a nucleoside analog is a balance between its rate of uptake, phosphorylation, and efflux. For many thymidine analogs, phosphorylation by thymidine kinases is the rate-limiting step for their retention within the cell. snmjournals.org The resulting phosphorylated analog is trapped intracellularly, as the negatively charged phosphate (B84403) groups prevent it from readily crossing the cell membrane.

The intracellular fate of 3'-deoxy-3'-isothiocyanato-thymidine would depend on its ability to be phosphorylated by TK1 or TK2. If it is a substrate for these kinases, it would likely accumulate in its phosphorylated form. However, if it is a poor substrate or an inhibitor, its intracellular concentration would be determined by the equilibrium between its transport into and out of the cell. Given that the 3'-isothiocyanate modification is expected to hinder or prevent phosphorylation, significant intracellular accumulation in a phosphorylated form is unlikely. The compound might instead be subject to efflux from the cell or undergo other metabolic transformations.

Incorporation into Nucleic Acids In Vitro

A critical aspect of the mechanism of action for many nucleoside analogs is their incorporation into DNA or RNA, which can lead to chain termination and cytotoxicity.

The process of DNA synthesis requires the incorporation of deoxynucleoside triphosphates by DNA polymerases. A prerequisite for this is the presence of a 3'-hydroxyl group on the growing DNA strand, to which the 5'-phosphate of the incoming nucleotide is added. Modified nucleosides that lack a 3'-hydroxyl group, or have it replaced by another chemical moiety, often act as chain terminators.

3'-deoxy-3'-isothiocyanato-thymidine, by virtue of its 3'-isothiocyanate group, lacks the essential 3'-hydroxyl group. Therefore, if this compound were to be phosphorylated to its triphosphate form and presented as a substrate to a DNA polymerase, it would be expected to act as a potent chain terminator. nih.gov Once incorporated into a growing DNA strand, the absence of a 3'-hydroxyl would prevent the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA replication. However, the likelihood of this compound being efficiently converted to its triphosphate form is questionable, given the expected inhibitory effect of the 3'-modification on thymidine kinase activity. It is more probable that the primary biological activity of 3'-deoxy-3'-isothiocyanato-thymidine would stem from the inhibition of enzymes like TK2, rather than from its incorporation into nucleic acids.

Effects on Cellular Processes In Vitro (excluding clinical outcomes)

Beyond their direct effects on nucleic acid synthesis, 3'-modified thymidine analogs can influence a variety of other cellular processes in vitro. These effects are often a downstream consequence of their primary mechanism of action or can result from off-target interactions.

Inhibition of Cell Proliferation and Induction of Apoptosis: The chain-terminating effects of 3'-modified thymidine analogs on DNA synthesis directly lead to the inhibition of cell proliferation. This has been demonstrated for AZT in various cell lines. For instance, in the human ovarian cancer cell line HO-8910, AZT was shown to significantly inhibit cell proliferation in a time- and dose-dependent manner. nih.gov This inhibition is often accompanied by the induction of apoptosis, or programmed cell death. In the same study, AZT treatment led to morphological changes characteristic of apoptosis and an increase in the apoptotic rate. nih.gov

Cell Cycle Arrest: By interfering with DNA replication, these compounds can cause cells to arrest at the S-phase of the cell cycle. Studies with other thymidine analogs, such as BrdU, have shown that they can cause an accumulation of cells in the G1 phase and a lengthening of the S-phase. mdpi.com

Mitochondrial Toxicity: A significant in vitro effect of some 3'-modified thymidine analogs is mitochondrial toxicity. AZT has been shown to inhibit mitochondrial DNA (mtDNA) replication. nih.gov This is because the mitochondrial DNA polymerase, polymerase-γ, can also be inhibited by AZT-TP. nih.gov In isolated rat liver and heart mitochondria, AZT was found to be a competitive inhibitor of thymidine phosphorylation, which could lead to a depletion of the mitochondrial TTP pool and consequently impair mtDNA synthesis. nih.gov Furthermore, long-term incubation of cells with AZT has been shown to impair oxidative phosphorylation, as evidenced by changes in lactate (B86563) and ATP synthesis, and oxygen uptake.

Table 2: In Vitro Effects of 3'-Modified Thymidine Analogs on Cellular Processes

Compound Cell Line/System Effect Reference
3'-Azido-3'-deoxythymidine (AZT) Human Ovarian Cancer (HO-8910) Inhibition of cell proliferation and induction of apoptosis. nih.gov nih.gov
3'-Azido-3'-deoxythymidine (AZT) Human Ovarian Cancer (HO-8910) Inhibition of telomerase activity. nih.gov nih.gov
3'-Azido-3'-deoxythymidine (AZT) Isolated Rat Liver Mitochondria Competitive inhibition of thymidine phosphorylation, leading to potential mtDNA depletion. nih.gov nih.gov
3'-Azido-3'-deoxythymidine (AZT) Friend Murine Erythroleukemic Cells Impairment of oxidative phosphorylation.

Applications in Chemical Biology and Probe Development

Development of Reactive Probes for Biomolecule Labeling

The isothiocyanate group is a well-established reactive handle in chemical biology. It readily reacts with nucleophilic groups found in biomolecules, such as primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) and thiols (e.g., the side chain of cysteine residues), to form stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively. This reactivity is the basis for its use in creating covalent probes for labeling proteins and other macromolecules.

Thymidine (B127349), 3'-deoxy-3'-isothiocyanato- is designed to function as a tool for the site-specific covalent modification of proteins. The thymidine portion of the molecule acts as a recognition element, directing the compound to the active or binding sites of proteins that naturally interact with thymidine, such as thymidine kinase, thymidylate synthase, or DNA polymerases. Once localized within the target site, the electrophilic isothiocyanate group can form a covalent bond with a nearby nucleophilic amino acid residue. This process allows for the specific and irreversible labeling of a target protein, which is a challenging but powerful strategy in chemical biology. nih.gov Such targeted modification can be used to identify substrate-binding proteins, map active sites, and inhibit enzyme function for research purposes.

The compound is an exemplary affinity label, also known as an active-site-directed reagent. Affinity labeling is a two-step process: first, the probe binds reversibly to the target protein's binding site due to the structural similarity between the probe (the thymidine analog) and the natural substrate (thymidine). This initial binding increases the local concentration of the reactive group near the target site. In the second step, the isothiocyanate moiety reacts covalently with a proximal nucleophile within the binding site. This covalent attachment makes the labeling irreversible. Researchers utilize affinity labels like 3'-isothiocyanato-3'-deoxythymidine to elucidate the structure and function of enzyme active sites and other ligand-binding domains on proteins.

Design of Modified Oligonucleotides for Research Purposes

The incorporation of modified nucleosides into synthetic oligonucleotides is a fundamental technique for enhancing their properties for research applications. Thymidine, 3'-deoxy-3'-isothiocyanato- can be used as a building block in oligonucleotide synthesis to create nucleic acid strands with novel functionalities.

Incorporation into Antisense Oligonucleotides for Gene Studies

Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target via Watson-Crick base pairing. mdpi.com This binding can prevent the translation of the mRNA into a protein. mdpi.com Incorporating a modified nucleotide like 3'-isothiocyanato-3'-deoxythymidine, typically at the 3'-terminus, can create a reactive antisense oligonucleotide. Once the oligonucleotide hybridizes with its target mRNA, the reactive isothiocyanate group is positioned to cross-link with nearby proteins, such as those in the ribosomal complex or other RNA-binding proteins. This application provides a powerful method for identifying and studying the proteins involved in the regulation of specific genes. While many modifications focus on improving binding affinity or nuclease resistance, the addition of a reactive group offers a unique tool for mechanistic studies of gene expression. nih.gov

Strategies for Enhancing Nuclease Resistance for In Vitro Experimental Longevity

A major challenge in the use of unmodified oligonucleotides in biological systems is their rapid degradation by nucleases. nih.gov Exonucleases, which cleave nucleotides from the ends of a nucleic acid strand, are particularly problematic. The 3'-hydroxyl group is essential for the catalytic action of many 3'-exonucleases. By replacing this hydroxyl group with an isothiocyanato moiety, the resulting oligonucleotide becomes resistant to degradation by these enzymes. This modification effectively caps (B75204) the 3'-end, preventing nuclease digestion and thereby increasing the stability and half-life of the oligonucleotide in in vitro experimental settings, such as cell culture media. nih.govidtdna.com This enhanced longevity ensures that the oligonucleotide can perform its function over a longer experimental timeframe.

Application AreaSpecific UseMechanism of Action
Biomolecule Labeling Site-Specific Protein ModificationThymidine moiety targets binding sites; isothiocyanate forms covalent bonds with proximal nucleophiles (e.g., Lys, Cys).
Affinity LabelingReversible binding to active site followed by irreversible covalent reaction.
Modified Oligonucleotides Antisense Gene StudiesIncorporation at the 3'-end allows for cross-linking to proteins near the target mRNA.
Nuclease ResistanceReplacement of the 3'-hydroxyl group with the isothiocyanate group blocks degradation by 3'-exonucleases.

Radiosynthesis for Research Tracers in In Vitro Mechanistic Studies

Radiolabeled compounds are indispensable tools for a wide range of quantitative biochemical assays. The synthesis of a radiolabeled version of Thymidine, 3'-deoxy-3'-isothiocyanato- allows for its use as a tracer in highly sensitive in vitro studies.

A plausible synthetic route for creating a radiolabeled version involves a two-step process. The synthesis would begin with a suitable precursor, such as 3'-amino-3'-deoxythymidine (B22303). This precursor can then be reacted with a radiolabeled thiocarbonylating agent. For instance, using [¹¹C]thiophosgene (¹¹CSCl₂) or a sulfur-35 (B81441) labeled equivalent would introduce a radioactive isotope into the isothiocyanate group. The resulting radiotracer, such as [¹¹C]3'-isothiocyanato-3'-deoxythymidine, can be purified and used in various in vitro mechanistic studies. nih.gov

These radiolabeled tracers enable researchers to perform precise quantitative measurements that are otherwise difficult to achieve. Applications include:

Receptor Binding Assays: Quantifying the binding affinity (K_d) and binding capacity (B_max) of the probe for its target proteins.

Enzyme Kinetics: Studying the rate of covalent modification and the stoichiometry of the reaction.

Metabolic Fate Studies: Tracing the distribution and stability of the compound within cellular extracts or other in vitro systems.

These studies provide fundamental data on the interaction between the probe and its biological targets, complementing the qualitative information gained from non-radioactive experiments. nih.gov

Future Directions and Emerging Research Avenues in Nucleoside Isothiocyanate Chemistry

Exploration of Novel Isothiocyanate-Modified Nucleoside Scaffolds and their Research Utility

The synthesis of "Thymidine, 3'-deoxy-3'-isothiocyanato-" and other isothiocyanate-modified nucleosides opens up a vast chemical space for exploration. The primary synthetic route to such compounds would logically proceed through the corresponding 3'-amino-3'-deoxynucleoside, a well-established class of compounds. For instance, 3'-amino-3'-deoxythymidine (B22303) has been synthesized and evaluated for its biological activities. nih.gov The conversion of the 3'-amino group to an isothiocyanate is a standard chemical transformation, often achieved using reagents like thiophosgene (B130339) or its less hazardous equivalents. mdpi.com

The research utility of these novel scaffolds is predicted to be multifaceted. Given that many 3'-modified nucleosides function as DNA chain terminators after intracellular phosphorylation, "Thymidine, 3'-deoxy-3'-isothiocyanato-" could be investigated as a potential inhibitor of viral reverse transcriptases or cellular DNA polymerases. The isothiocyanate group, being a potent electrophile, could also engage in covalent interactions with nucleophilic residues (such as cysteine) in the active sites of target enzymes, potentially leading to irreversible inhibition and enhanced potency.

Furthermore, the introduction of a sulfur atom at the 3'-position, as in 3'-thio-3'-deoxynucleosides, has been shown to be a valuable modification. For example, 3'-amino-3'-deoxy-2-thio-thymidine has been synthesized as a superior substrate for the non-enzymatic copying of nucleic acid templates. rsc.org This suggests that the sulfur atom in the isothiocyanate moiety of "Thymidine, 3'-deoxy-3'-isothiocyanato-" could also confer unique properties. The exploration of a diverse range of isothiocyanate-modified nucleoside scaffolds, including variations in the nucleobase and the sugar moiety, will be crucial for mapping structure-activity relationships and identifying compounds with desirable biological profiles.

Advanced Integration of Computational and Experimental Methodologies in Compound Design

The rational design of novel nucleoside analogues is increasingly reliant on the synergy between computational and experimental approaches. For a molecule like "Thymidine, 3'-deoxy-3'-isothiocyanato-", computational modeling can provide invaluable insights prior to and during its synthesis and biological evaluation.

Density Functional Theory (DFT) calculations can be employed to determine the stable conformations and electronic properties of the molecule. scirp.orgdergipark.org.tr This information is crucial for understanding its reactivity and potential interactions with biological targets. Molecular docking simulations can then be used to predict the binding modes of "Thymidine, 3'-deoxy-3'-isothiocyanato-" within the active sites of various enzymes. mdpi.comscirp.org For instance, docking studies could be performed on viral reverse transcriptases, thymidine (B127349) kinase, or other enzymes known to be targeted by nucleoside analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of isothiocyanate-modified nucleosides with their biological activities. nih.gov This can help in identifying key structural determinants for potency and selectivity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another critical computational tool to assess the drug-likeness of these novel compounds at an early stage, helping to prioritize synthetic efforts. dergipark.org.trnih.gov The iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful paradigm for accelerating the discovery of new and effective nucleoside-based research probes.

Interactive Data Table: In Silico Predictions for Thymidine Derivatives

Development of Sophisticated In Vitro Systems for Complex Biological Investigations

The evaluation of "Thymidine, 3'-deoxy-3'-isothiocyanato-" and its analogues will necessitate the use of a range of sophisticated in vitro systems. Initial screening would likely involve cell-based assays to assess cytotoxicity and antiproliferative activity against a panel of cancer cell lines. nih.gov For example, cell lines such as murine sarcoma 180 and L1210 leukemia have been used to evaluate 3'-amino-3'-deoxythymidine. nih.gov

To investigate the potential antiviral activity, viral replication assays using relevant host cell lines infected with specific viruses (e.g., HIV, HBV, or influenza) would be employed. The ability of the compound to inhibit viral enzymes like reverse transcriptase can be assessed using purified enzyme assays.

Given that nucleoside analogues require intracellular phosphorylation to become active, in vitro phosphorylation assays using cell extracts or purified kinases (such as thymidine kinase) are essential. nih.gov These assays can determine if "Thymidine, 3'-deoxy-3'-isothiocyanato-" is a substrate for these enzymes and can be converted to its active triphosphate form. Furthermore, advanced techniques like multi-isotope imaging mass spectrometry (MIMS) could potentially be adapted to trace the metabolic fate of isotopically labeled versions of the compound within cells. nih.gov The use of 3D cell cultures or organoids could also provide a more physiologically relevant context for evaluating the compound's efficacy and toxicity compared to traditional 2D cell cultures.

Expanding the Scope of Targeted Enzymes and Biological Pathways for Academic Study

The unique chemical properties of the isothiocyanate group suggest that "Thymidine, 3'-deoxy-3'-isothiocyanato-" could interact with a broader range of enzymes and biological pathways than its 3'-amino or 3'-azido counterparts. The electrophilic nature of the isothiocyanate moiety makes it a potential covalent inhibitor of enzymes with nucleophilic residues in their active sites, particularly cysteine proteases.

Beyond the well-established targets of nucleoside analogues like DNA polymerases and reverse transcriptases, research could explore the effects of "Thymidine, 3'-deoxy-3'-isothiocyanato-" on other enzymes involved in nucleoside metabolism, such as thymidine phosphorylase. mdpi.com Inhibition of this enzyme can modulate the intracellular pool of thymidine and affect DNA synthesis and repair.

The isothiocyanate group is also known to modulate inflammatory pathways. For instance, certain isothiocyanates are known to inhibit cyclooxygenase (COX) enzymes. nih.gov Therefore, it would be pertinent to investigate whether "Thymidine, 3'-deoxy-3'-isothiocyanato-" exhibits any anti-inflammatory properties through the inhibition of COX-1 and COX-2. Furthermore, the potential for this compound to act as an H₂S donor, a property of some isothiocyanates, could open up new avenues of research into its effects on cellular signaling and cytoprotection. nih.gov The exploration of these less conventional targets could reveal novel mechanisms of action and expand the potential research applications of this class of compounds.

Interactive Data Table: Enzyme Inhibition Data for Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3'-deoxy-3'-isothiocyanato-thymidine, and how are structural validations performed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 3'-position of thymidine derivatives. For example, reaction intermediates like 5′-O-(4,4′-dimethoxytrityl)thymidine (a precursor for 3'-modified nucleosides) are treated with thiocyanate reagents in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium hydroxide). Post-synthesis, structural validation typically involves multi-nuclear NMR (¹H, ¹³C), IR spectroscopy for functional group analysis (e.g., isothiocyanate N=C=S stretching at ~2050 cm⁻¹), and mass spectrometry for molecular weight confirmation .

Q. How does the isothiocyanate group influence the reactivity of 3'-deoxy-3'-isothiocyanato-thymidine in bioconjugation studies?

  • Methodological Answer : The isothiocyanate (-NCS) group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages, enabling covalent labeling for imaging or drug-targeting applications. To optimize conjugation, reactions are conducted in mildly alkaline buffers (pH 8.5–9.5) at 4–25°C, followed by purification via size-exclusion chromatography or dialysis to remove unreacted reagents .

Q. What are the standard protocols for evaluating the stability of 3'-deoxy-3'-isothiocyanato-thymidine under physiological conditions?

  • Methodological Answer : Stability assays involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) or serum at 37°C. Degradation kinetics are monitored using HPLC or LC-MS over 24–72 hours. Control experiments with protease inhibitors (e.g., PMSF) distinguish enzymatic vs. non-enzymatic breakdown .

Advanced Research Questions

Q. How can conflicting data on the cellular uptake efficiency of 3'-deoxy-3'-isothiocyanato-thymidine versus fluorinated analogs (e.g., ³H-FLT) be resolved?

  • Methodological Answer : Contradictions may arise from differences in nucleoside transporter (ENT1/CNT) expression across cell lines. Competitive uptake assays using specific inhibitors (e.g., dipyridamole for ENT1) and siRNA-mediated transporter knockdown can clarify mechanisms. Parallel PET/CT imaging in xenograft models (e.g., using ¹⁸F-labeled analogs) provides in vivo validation .

Q. What experimental strategies optimize the regioselectivity of isothiocyanate conjugation to avoid cross-reactivity with thiol or hydroxyl groups?

  • Methodological Answer : To minimize off-target reactions, pre-blocking thiols with iodoacetamide and hydroxyls with acetylating agents (e.g., acetic anhydride) is recommended. Kinetic studies using stopped-flow spectroscopy or computational modeling (e.g., DFT calculations) can predict reaction pathways and guide solvent/pH optimization .

Q. How do biocatalytic synthesis routes (e.g., enzymatic modifications) compare to chemical methods in producing 3'-deoxy-3'-isothiocyanato-thymidine with high enantiomeric purity?

  • Methodological Answer : Biocatalytic approaches (e.g., using purine nucleoside phosphorylases) often yield higher stereoselectivity but lower throughput. Comparative studies should assess reaction yields (via qNMR), enantiomeric excess (via chiral HPLC), and scalability. Hybrid methods, combining enzymatic steps with chemical derivatization, may balance efficiency and purity .

Data Contradiction and Validation Questions

Q. How can discrepancies in reported reaction yields for 3'-deoxy-3'-isothiocyanato-thymidine synthesis be addressed?

  • Methodological Answer : Variability may stem from differences in precursor purity (e.g., dimethoxytrityl protection efficiency) or solvent drying protocols. Rigorous moisture control (e.g., molecular sieves in DMF) and standardized QC metrics (e.g., TLC/Rf values) ensure reproducibility. Collaborative inter-laboratory validation using shared reference standards is advised .

Q. What evidence supports or refutes the hypothesis that 3'-deoxy-3'-isothiocyanato-thymidine inhibits DNA polymerases via competitive binding?

  • Methodological Answer : Competitive inhibition can be tested using in vitro polymerase assays (e.g., Taq or human Pol γ) with ³H-thymidine as a substrate. IC₅₀ values derived from dose-response curves and molecular docking simulations (e.g., AutoDock Vina) provide mechanistic insights. Cross-validation with cytotoxicity assays (e.g., MTT in cancer cells) links biochemical activity to phenotypic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.